N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a unique structure combining furan rings, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan rings and the piperidine ring. One common method involves the radical bromination of a methyl group followed by the formation of a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method uses coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of amide and ester derivatives containing furan rings .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted furan derivatives, dihydrofuran compounds, and furanones.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating microbial infections and other diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. The sulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: Another furan-containing compound with similar antibacterial properties.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: A compound with a similar structure used in medicinal chemistry.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of furan rings and a piperidine ring, which may confer distinct biological activities and synthetic versatility compared to other furan derivatives.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-25(21,22)19-8-6-13(7-9-19)17(20)18-12-14(15-4-2-10-23-15)16-5-3-11-24-16/h2-5,10-11,13-14H,6-9,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMHOWORNWVONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.